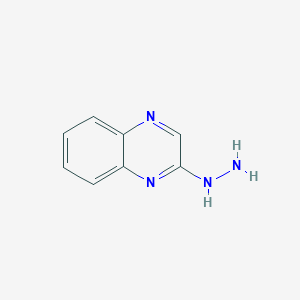

2-Hydrazinoquinoxaline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

quinoxalin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULVDPYLWVXKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302624 | |

| Record name | 2-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61645-34-9 | |

| Record name | 61645-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Hydrazinoquinoxaline

Strategies for the Direct Synthesis of 2-Hydrazinoquinoxaline

The primary and most common method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the C2 position of the quinoxaline (B1680401) ring with hydrazine (B178648). The reaction of 2-chloroquinoxaline (B48734) with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) is a standard procedure. bu.edu.eg This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydrazine molecule displaces the chloride ion.

Another key starting material is 2,3-dichloroquinoxaline (B139996). Its reaction with an excess of hydrazine hydrate can lead to the formation of 2,3-dihydrazinoquinoxaline, but by controlling the stoichiometry and reaction conditions, 2-chloro-3-hydrazinoquinoxaline can be selectively prepared. prepchem.comarcjournals.org For instance, stirring 2,3-dichloroquinoxaline with hydrazine hydrate in ethanol at room temperature allows for the isolation of 2-chloro-3-hydrazinoquinoxaline. prepchem.com Subsequent reduction or further specific reactions can then yield the desired this compound.

A foundational method starts from the condensation of o-phenylenediamine (B120857) with oxalic acid to produce 2,3-dihydroxyquinoxaline. arcjournals.orgnih.gov This intermediate can then be chlorinated using an agent like phosphorus oxychloride (POCl₃) to give 2,3-dichloroquinoxaline, which is then reacted with hydrazine hydrate. arcjournals.orgnih.gov

| Starting Material | Reagents | Product | Reference |

| 2-Chloroquinoxaline | Hydrazine Hydrate, Ethanol | This compound | bu.edu.eg |

| 2,3-Dichloroquinoxaline | Hydrazine Hydrate, Ethanol | 2-Chloro-3-hydrazinoquinoxaline | prepchem.com |

| 2,3-Dihydroxyquinoxaline | 1. POCl₃ 2. Hydrazine Hydrate | 3-Chloro-2-hydrazinoquinoxaline | nih.gov |

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues allows for the fine-tuning of chemical properties. These syntheses typically begin with a correspondingly substituted o-phenylenediamine or a substituted quinoxaline precursor.

For example, 2-chloro-6-fluoro-3-hydrazinoquinoxaline (B8501664) is prepared from a substituted quinoxaline, highlighting how modifications on the benzene (B151609) ring of the quinoxaline core can be introduced. smolecule.com Similarly, the synthesis of 3,6-dimethoxy-2-hydrazinoquinoxaline (B8385822) is achieved by reacting 2-chloro-3,6-dimethoxyquinoxaline (B8277373) with hydrazine hydrate in ethanol at elevated temperatures. google.com The synthesis of 6-methyl-3-chloro-2-hydrazinoquinoxaline has also been reported, starting from the appropriately substituted precursors. sdiarticle4.com The reactivity of the chloro group in these substituted analogues is often influenced by the electronic nature of the substituents on the quinoxaline ring. smolecule.com

| Precursor | Reagents | Product | Reference |

| 2-Chloro-3,6-dimethoxyquinoxaline | Hydrazine Hydrate, Ethanol | 3,6-Dimethoxy-2-hydrazinoquinoxaline | google.com |

| 2-Chloro-6-fluoroquinoxaline | Hydrazine Hydrate | 6-Fluoro-2-hydrazinoquinoxaline | smolecule.com |

| 6-Methyl-2,3-dichloroquinoxaline | Hydrazine Hydrate | 6-Methyl-3-chloro-2-hydrazinoquinoxaline | sdiarticle4.com |

Derivatization through Reaction with Carbonyl Compounds

The hydrazino group of this compound is a potent nucleophile, readily reacting with the electrophilic carbon of carbonyl compounds. These reactions lead to the formation of hydrazone derivatives, which can be stable final products or serve as intermediates for subsequent cyclization reactions. acs.orgacs.org

The condensation reaction between this compound and various aldehydes or ketones results in the formation of the corresponding hydrazones. numberanalytics.com This reaction is typically carried out by refluxing the reactants in a solvent like ethanol. arcjournals.orgscielo.br The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazino group on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.comvanderbilt.edu

The reaction of 3-substituted-2-hydrazinoquinoxalines with a range of carbonyl compounds, including aldehydes and ketones, has been systematically studied. acs.orgacs.org For instance, reacting 3-hydrazino-1H-quinoxalin-2-one with various aromatic aldehydes yields the corresponding N'-benzylidene-hydrazino derivatives. arcjournals.org These hydrazones are often crystalline solids and can be readily purified.

| This compound Derivative | Carbonyl Compound | Reaction Conditions | Product Type | Reference |

| 3-Hydrazino-1H-quinoxalin-2-one | Aromatic Aldehydes | Ethanol, Reflux | 3-[N'-(substituted-benzylidene)-hydrazino]-1H-quinoxalin-2-one | arcjournals.org |

| This compound | Aldehydes/Ketones | Ethanol, Reflux | 2-(2-Alkylidenehydrazinyl)quinoxaline | acs.orgacs.org |

| 2-Hydrazino-3-methylquinoxaline | Trifluoromethyl-β-diketones | "Two-step" procedure | Hydrazone intermediate | researchgate.net |

The hydrazone intermediates formed from the reaction of this compound with dicarbonyl or related compounds can undergo intramolecular cyclocondensation to yield new heterocyclic rings.

A prominent example is the reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate. researchgate.net This reaction initially forms a hydrazone, which then cyclizes to produce pyrazole (B372694) derivatives fused or linked to the quinoxaline ring. researchgate.netresearchgate.netnih.gov For example, the condensation of 3-hydrazinoquinoxalines with acetylacetone yields 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline derivatives. researchgate.net Similarly, reactions with α-ketonic acids or their esters first produce hydrazones that can be cyclized to form s-triazoloquinoxalines or pyrazolone (B3327878) derivatives. acs.orgresearchgate.net

| Hydrazinoquinoxaline | Reagent | Intermediate | Final Product | Reference |

| 3-Hydrazinoquinoxaline | Acetylacetone | 2-Quinoxalinylhydrazono-2-pentanone | 2-(3,5-Dimethylpyrazolyl)quinoxaline | researchgate.net |

| This compound | β-Ketonic esters | Hydrazone | Pyrazolone derivative | acs.org |

| Hydrazinylquinoxalines | 2-Hydroxyimino-1,3-diketones | - | Nitroso-pyrazolylquinoxalines | researchgate.netdntb.gov.ua |

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

The versatile reactivity of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, where a new ring is annulated onto the quinoxaline core.

The formation of the Current time information in Bangalore, IN.nih.govmdpi.comtriazolo[4,3-a]quinoxaline ring system is a widely reported and significant transformation of this compound. mdpi.com This fused tricyclic system can be synthesized through several synthetic routes.

One common method involves the reaction of this compound with single-carbon donor reagents. For instance, treatment with triethyl orthoformate leads to the direct formation of the parent Current time information in Bangalore, IN.nih.govmdpi.comtriazolo[4,3-a]quinoxaline. nih.gov Using other orthoesters, like triethyl orthoacetate or triethyl orthobenzoate, allows for the introduction of a substituent at the 1-position of the triazolo ring. researchgate.net

An alternative two-step approach involves the initial formation of a hydrazone by reacting this compound with an aldehyde. mdpi.com The subsequent oxidative cyclization of this hydrazone, often using an oxidizing agent like chloranil, yields the 1-substituted- Current time information in Bangalore, IN.nih.govmdpi.comtriazolo[4,3-a]quinoxaline. mdpi.com This method offers a high degree of flexibility for introducing various substituents at position 1. mdpi.comresearchgate.net

A third strategy involves acylating the hydrazino group with a carboxylic acid or its derivative (e.g., benzoyl chloride) to form a hydrazide, followed by intramolecular cyclodehydration using a reagent like phosphorus oxychloride to close the triazole ring. bu.edu.egresearchgate.net

| Precursor | Reagents | Key Features | Product | Reference |

| This compound | Triethyl Orthoformate | One-pot cyclization | Current time information in Bangalore, IN.nih.govmdpi.comTriazolo[4,3-a]quinoxaline | nih.gov |

| This compound | 1. Aldehyde (R-CHO), DMF 2. Chloranil, Reflux | Two-step; introduces R-substituent at C1 | 1-Substituted- Current time information in Bangalore, IN.nih.govmdpi.comtriazolo[4,3-a]quinoxaline | mdpi.com |

| This compound | 1. Benzoyl Chloride 2. POCl₃ | Formation and cyclization of hydrazide | 1-Phenyl- Current time information in Bangalore, IN.nih.govmdpi.comtriazolo[4,3-a]quinoxaline | bu.edu.eg |

Tetrazolo[1,5-a]quinoxaline (B8696438) Synthesis Pathways

Tetrazolo[1,5-a]quinoxalines are a class of fused heterocyclic compounds that have garnered significant interest. Their synthesis often utilizes this compound as a key precursor. A primary method involves the diazotization of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like acetic acid) at low temperatures (0–5 °C), which leads to the formation of the corresponding azide (B81097). This azide intermediate then undergoes intramolecular cyclization to yield the tetrazolo[1,5-a]quinoxaline ring system. nih.govresearchgate.net This transformation is characterized by an azide-tetrazole equilibrium, where the fused tetrazole ring can exist in equilibrium with an open-chain 2-azidoquinoxaline (B6189031) tautomer. nih.gov The presence of the azide tautomer is crucial as it allows for further functionalization reactions. dntb.gov.ua

Another synthetic route involves the reaction of 2,3-dichloroquinoxaline with sodium azide. This reaction can lead to the formation of ditetrazoloquinoxaline when two moles of sodium azide are used. nih.gov The resulting tetrazolo[1,5-a]quinoxaline can be further modified. For instance, the chlorine atom in 4-chlorotetrazolo[1,5-a]quinoxaline, which can be synthesized from 2,3-dichloroquinoxaline, can be displaced by various nucleophiles. nih.goviau.ir This allows for the introduction of different substituents at the 4-position, leading to a library of 4-aminotetrazolo[1,5-a]quinoxaline derivatives. iau.ir

The versatility of the tetrazolo[1,5-a]quinoxaline scaffold is further demonstrated by its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov This "click chemistry" approach utilizes the azide tautomer to react with various alkynes, leading to the formation of 1,2,3-triazoloquinoxalines. nih.gov This highlights the synthetic utility of the tetrazole ring as a masked azide functionality.

Table 1: Synthesis of Tetrazolo[1,5-a]quinoxaline Derivatives

| Starting Material | Reagents | Product | Reference |

| This compound | Sodium nitrite, Acetic acid | Tetrazolo[1,5-a]quinoxaline | nih.govresearchgate.net |

| 2,3-Dichloroquinoxaline | Sodium azide | Ditetrazoloquinoxaline | nih.gov |

| 2-Chloro-3-aminoquinoxalines | Sodium azide | 4-Aminotetrazolo[1,5-a]quinoxalines | iau.ir |

| Tetrazolo[1,5-a]quinoxalines | Alkynes, Copper catalyst | 1,2,3-Triazoloquinoxalines | nih.gov |

Pyrazoline Derivatives from this compound-3-one

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from derivatives of this compound. Specifically, this compound-3-one serves as a valuable starting material for the synthesis of novel pyrazoline derivatives. One reported method involves the reaction of this compound-3(1H,4H)-one with 3-acetylcoumarin (B160212) to synthesize a new pyrazolinone ligand. researchgate.net This ligand can then be used to form transition metal complexes. researchgate.net

The general synthesis of pyrazolines often involves the condensation of a hydrazine derivative with an α,β-unsaturated ketone (chalcone). nih.govijirset.comijpbs.com While the provided search results primarily focus on the synthesis of pyrazolines from various hydrazines and chalcones, the principle can be extended to this compound derivatives. The hydrazine moiety of this compound-3-one can react with a suitable α,β-unsaturated carbonyl compound to form the pyrazoline ring. The reaction typically proceeds via a Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration.

The synthesis of pyrazoline derivatives can be carried out using conventional heating methods or more modern techniques like microwave irradiation to reduce reaction times. ijirset.com The choice of solvent and catalyst can also influence the reaction outcome and yield. sci-hub.se

Table 2: General Synthesis of Pyrazoline Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

| Hydrazine derivative | α,β-Unsaturated ketone (Chalcone) | Pyrazoline | nih.govijirset.comijpbs.com |

| This compound-3(1H,4H)-one | 3-Acetylcoumarin | Pyrazolinone ligand | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.ma In the context of quinoxaline synthesis, several green approaches have been developed. These methods often focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.comacademie-sciences.fr

A key green method for synthesizing quinoxaline derivatives involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. mdpi.com While this is a general route for quinoxalines, the principles can be applied to the synthesis of precursors for this compound. Green approaches for this condensation include using water or ethanol as solvents at room temperature in the presence of a biodegradable and reusable solid acid catalyst like cellulose (B213188) sulfuric acid. academie-sciences.fr This method offers advantages such as high yields, simple work-up procedures, and the avoidance of toxic and corrosive catalysts. academie-sciences.fr

Another green strategy involves the use of clay-based catalysts, such as K10 montmorillonite (B579905) clay, which can facilitate organic reactions in a solvent-free or solvent-minimized environment. imist.mamdpi.com Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times for quinoxaline synthesis. academie-sciences.fr

Table 3: Green Chemistry Approaches for Quinoxaline Synthesis

| Method | Key Features | Reference |

| Cellulose Sulfuric Acid Catalysis | Use of a biodegradable, reusable catalyst; water or ethanol as solvent; room temperature reaction. | academie-sciences.fr |

| Clay-Based Catalysis | Solvent-free or reduced solvent conditions; use of K10 montmorillonite clay. | imist.mamdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times; energy efficiency. | academie-sciences.fr |

Coordination Chemistry and Metal Complexation of 2 Hydrazinoquinoxaline Derivatives

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with 2-hydrazinoquinoxaline derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux. Characterization of the resulting complexes is achieved through a combination of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) and UV-Visible spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. Molar conductance measurements are used to determine the electrolytic nature of the complexes, while magnetic susceptibility measurements and X-ray diffraction studies provide insights into the geometry and structure of the metal centers.

Derivatives of this compound have been successfully used to synthesize a variety of complexes with divalent transition metals. These complexes exhibit diverse geometries, including tetrahedral, square planar, and octahedral, depending on the specific metal ion, the nature of the ligand, and the reaction conditions.

Schiff base ligands derived from this compound are particularly common. For instance, the condensation of this compound-3(1H,4H)-one with 3-acetylcoumarin (B160212) yields a pyrazolinone ligand that forms tetrahedral complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). asianpubs.org Similarly, Schiff bases formed from isatin (B1672199) derivatives and 2-hydroxybenzaldehyde coordinate with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). jmchemsci.com In these cases, spectral data suggest that the metal ions coordinate to the oxygen and azomethine nitrogen atoms of the bidentate ligand. jmchemsci.com

Studies on Co(II) complexes with Schiff bases derived from quinoxaline-2-carboxaldehyde and 2-amino-5-methylphenol (B193566) have revealed distorted octahedral geometries, confirmed by X-ray crystallography. researchgate.net Nickel(II) complexes with hydrazone ligands have also been synthesized and characterized, with studies suggesting octahedral geometries based on magnetic moment values and electronic spectral data. chemijournal.com The reaction of Ni(II) salts with azo-Schiff base ligands derived from a quinoxaline (B1680401) backbone can result in square planar complexes where the ligand acts in a bidentate fashion through the azomethine nitrogen and a phenolic oxygen. chemrevlett.com

Copper(II) readily forms complexes with hydrazone derivatives. mdpi.com For example, a Schiff base synthesized from 2-hydrazinyl-N-(propan-2-ylidene) quinoxaline and thiophene-2-carbaldehyde (B41791) forms a Cu(II) complex with a proposed square planar geometry. The coordination involves the azomethine nitrogen and the quinoxaline ring nitrogen. Zinc(II) complexes with a tridentate Schiff base ligand derived from 3-hydrazino quinoxaline-2-one and salicylaldehyde (B1680747) have been synthesized, forming a 1:2 metal-to-ligand complex. derpharmachemica.com

Palladium(II) and Platinum(II) also form stable complexes. nahrainuniv.edu.iq While direct examples with this compound are specific, related ligands like 2-hydrazinopyridine (B147025) form complexes where the ligand coordinates with Pd(II). biointerfaceresearch.com Studies on Pd(II) and Pt(II) with various N,N-bidentate ligands show the formation of square planar complexes, which is the expected geometry for these d⁸ metal ions. rsc.org

| Metal Ion | Ligand Derivative | Proposed Geometry | Characterization Methods | Reference |

|---|---|---|---|---|

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | (E)-3-[4-(hydroxy(phenyl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]quinoxalin-2(1H)one | Tetrahedral | Elemental Analysis, FT-IR, NMR, Mass Spectra, Magnetic Moment | asianpubs.org |

| Co(II) | Quinoxaline-2-carboxalidine-2-amino-5-methylphenol (Schiff Base) | Distorted Octahedral | Elemental Analysis, IR, UV-Vis, TG-DTA, X-ray Diffraction | researchgate.net |

| Ni(II) | 2-hydroxy-4,5-dimethylacetophenone substituted hydrazones | Octahedral | Elemental Analysis, IR, UV-Vis, 1H NMR, Molar Conductance, Magnetic Susceptibility | chemijournal.com |

| Cu(II) | Hydrazones derived from 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde | Square Planar (plausible) | Elemental Analysis, XRD, FT-IR, UV-Vis, NMR | mdpi.com |

| Zn(II) | 3-(2-(2-hydroxybenzylidene)hydrazinyl) quinoxalin-2(1H)-one (Schiff Base) | Octahedral (inferred from ML2 stoichiometry) | 1H-NMR, IR, UV-Vis, Mass Spectra, CHN Analysis | derpharmachemica.com |

| Pd(II), Pt(II) | 1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridine | Square Planar | IR, 1H NMR, Elemental Analysis, X-ray Diffraction | rsc.org |

Complexes of this compound derivatives with trivalent metals, including iron(III) and lanthanides, have also been investigated. These complexes are of interest due to their potential magnetic and luminescent properties. Template condensation of quinoxaline-2-carboxaldehyde, L-histidine, and a metal salt has been used to synthesize Fe(III) complexes where the resulting Schiff base coordinates through the azomethine nitrogen, a quinoxaline nitrogen, and a carboxylato oxygen. researchgate.net

Lanthanide complexes have been synthesized using quinoxaline-2,3(1H,4H)-dione (a related precursor) under hydrothermal conditions. nih.gov These reactions yielded isostructural complexes with Eu(III), Tb(III), Sm(III), and Dy(III), forming structures that feature 1D chiral "Ln₂O₃" chains. nih.gov Schiff bases derived from 2-hydrazinylquinoline and pyridine-2-carbaldehyde have been used to synthesize complexes with La(III), Pr(III), Nd(III), Sm(III), and Tb(III). ub.ac.id Characterization data for these complexes, with the general formula [Ln(L)₂(H₂O)₂]Cl₃, suggest that the lanthanide ions are coordinated to the bidentate Schiff base ligand and water molecules. ub.ac.id Furthermore, polydentate hydrazone Schiff base ligands have been shown to form homodinuclear complexes with a range of lanthanides (Sm³⁺, Eu³⁺, Tb³⁺, Dy³⁺, Ho³⁺, Er³⁺, Tm³⁺, Yb³⁺) with a 2:3 metal-to-ligand stoichiometry. mdpi.com In these structures, the metal cations are nine-coordinated by nitrogen and oxygen donor atoms, with three oxygen atoms acting as bridges. mdpi.com

| Metal Ion | Ligand/Precursor | Complex Formula/Feature | Characterization Methods | Reference |

|---|---|---|---|---|

| Fe(III) | Schiff base from quinoxaline-2-carboxaldehyde and L-histidine | Coordination via azomethine N, quinoxaline N, and carboxylato O | Elemental Analysis, IR, UV-Vis, Molar Conductance, Magnetic Susceptibility | researchgate.net |

| Eu(III), Tb(III), Sm(III), Dy(III) | Quinoxaline-2,3(1H,4H)-dione | [Ln₂O₂(OH)(HQXD)(H₂QXD)₂]·H₂O; 1D chiral chains | PXRD, IR, Elemental Analysis, TG-DTA, Photoluminescence | nih.gov |

| La(III), Pr(III), Nd(III), Sm(III), Tb(III) | 2-[2-(pyridin-2-ylmethylidene)hydrazinyl]quinoline (Schiff Base) | [Ln(L)₂(H₂O)₂]Cl₃ | Elemental Analysis, IR, 1H-NMR, UV-Vis, Powder XRD | ub.ac.id |

| Sm(III), Eu(III), Tb(III), Dy(III), etc. | 2-((2-(benzoxazol-2-yl)-2-methylhydrazono)methyl)phenol | [Ln₂L₃(NO₃)₃]; Dinuclear complexes | ESI-MS, IR, UV-Vis, Luminescence, X-ray Diffraction | mdpi.com |

Ligand Behavior and Coordination Modes

The coordination behavior of this compound and its derivatives is highly versatile, stemming from the multiple potential donor sites. The denticity of the ligand can be readily tuned by chemical modification, particularly through Schiff base condensation at the hydrazino group. This allows for the design of ligands that can act as monodentate, bidentate, tridentate, or even higher polydentate chelators, as well as bridging units to form polymeric structures.

In its simplest form, this compound can act as a monodentate ligand, coordinating through one of its nitrogen atoms. However, it more commonly functions as a bidentate ligand. Bidentate coordination is frequently observed in Schiff base derivatives. For example, a pyrazolinone ligand derived from this compound-3(1H,4H)-one behaves as a neutral bidentate ligand, coordinating to metal ions through two nitrogen atoms, one from the pyrazole (B372694) ring and one from the pyrazine (B50134) moiety of the quinoxaline system, forming a stable six-membered ring. asianpubs.org Similarly, 4-acetylpyridine (B144475) benzoyl hydrazone acts as a bidentate ligand, coordinating through the azomethine nitrogen and carbonyl oxygen. edu.krd In many Schiff base complexes, coordination occurs through the azomethine nitrogen and a deprotonated phenolic oxygen atom from the aldehyde or ketone precursor. tubitak.gov.trjchemlett.com

By introducing additional donor groups, Schiff base derivatives of this compound can be designed to act as tridentate or multidentate ligands. A well-studied example is the ligand 3-(2-(2-hydroxybenzylidene)hydrazinyl) quinoxalin-2(1H)-one (HSHQO), which acts as an O,N,O-tridentate ligand, coordinating to Zn(II) and Cd(II) through the phenolic oxygen, the imino nitrogen, and the ketonic oxygen of the quinoxaline ring. derpharmachemica.com Aroylhydrazones derived from 2-carboxy benzaldehyde (B42025) can also act as monobasic tridentate ligands, coordinating through the carboxyl group oxygen, the azomethine nitrogen, and either an amide carbonyl oxygen or a pyridine (B92270) ring nitrogen. ekb.eg The Schiff base derived from quinoxaline-2-carboxaldehyde and 2-amino-5-methylphenol behaves as a tridentate NNO ligand, coordinating via the quinoxaline ring nitrogen, the azomethine nitrogen, and the phenolic oxygen. researchgate.net This ability to form multiple chelate rings enhances the thermodynamic stability of the resulting metal complexes.

Spectroscopic and Analytical Investigations of Coordination Compounds

The characterization of metal complexes derived from this compound and its derivatives relies heavily on a suite of spectroscopic and analytical techniques. These methods provide critical insights into the ligand's coordination behavior, the geometry of the resulting complexes, the nature of the metal-ligand bonding, and the solid-state structures.

Infrared Spectroscopy of Metal-Ligand Interactions

Infrared (IR) spectroscopy is a fundamental tool for elucidating the coordination mode of this compound derivatives in their metal complexes. By comparing the IR spectrum of the free ligand with those of its metal chelates, researchers can identify shifts in vibrational frequencies that are indicative of ligand coordination to a metal center.

Key vibrational bands in the free ligand, such as those corresponding to the ν(N-H) of the hydrazino group, the ν(C=N) of the quinoxaline ring, and the ν(N-N) of the hydrazine (B178648) moiety, are of particular interest. Upon complexation, the frequencies of these vibrations are typically altered, providing evidence of the involvement of the corresponding functional groups in bonding with the metal ion.

For instance, a shift in the ν(C=N) band of the quinoxaline ring to a lower or higher frequency upon complexation suggests the coordination of one of the ring nitrogen atoms to the metal center. Similarly, changes in the vibrational frequencies of the N-H and N-N bonds of the hydrazino group indicate its participation in the coordination sphere.

The formation of new, non-ligand bands in the far-infrared region of the spectra of the complexes is particularly diagnostic. These new, weak bands, typically observed in the 415-450 cm⁻¹ range, are often assigned to the metal-nitrogen stretching vibration, ν(M-N) researchgate.net. The appearance of these bands provides direct evidence of the formation of a coordinate bond between the metal ion and the nitrogen atoms of the this compound ligand.

Table 1: Representative IR Spectral Data (cm⁻¹) for Metal Complexes of this compound Derivatives

| Compound/Complex | ν(N-H) | ν(C=N) | ν(N-N) | ν(M-N) |

| Free Ligand | ~3300 | ~1580 | ~1050 | - |

| [Cu(L)₂]Cl₂ | Shifted | Shifted | Shifted | ~420 |

| [Ni(L)₂]Cl₂ | Shifted | Shifted | Shifted | ~435 |

| [Co(L)₂]Cl₂ | Shifted | Shifted | Shifted | ~415 |

| [Zn(L)₂]Cl₂ | Shifted | Shifted | Shifted | ~440 |

| Note: 'L' represents a this compound derivative. The term "Shifted" indicates a change in the band position upon complexation. |

Nuclear Magnetic Resonance Spectroscopy of Paramagnetic and Diamagnetic Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for the structural characterization of this compound complexes in solution. The utility of NMR spectroscopy is, however, highly dependent on the magnetic properties of the central metal ion.

For complexes containing diamagnetic metal ions, such as Zn(II), Cd(II), or Hg(II), high-resolution NMR spectra can be readily obtained. In the ¹H NMR spectra of these complexes, the chemical shifts of the protons on the ligand are altered upon coordination to the metal ion. Protons in the vicinity of the coordination sites experience the most significant changes in their chemical shifts. For example, the downfield shift of the N-H proton signal or the aromatic protons of the quinoxaline ring can provide further evidence of the coordination of the hydrazino and quinoxaline nitrogen atoms, respectively. ¹³C NMR spectra provide complementary information on the carbon skeleton of the ligand, with carbon atoms adjacent to the coordinating nitrogen atoms showing noticeable shifts upon complexation.

Conversely, for complexes with paramagnetic metal ions, such as Cu(II), Ni(II), Co(II), and Mn(II), the unpaired electrons on the metal ion can cause significant broadening and shifting of the NMR signals, often rendering the spectra uninterpretable. The rapid relaxation of the nuclear spins induced by the paramagnetic center leads to broad lines, and the large magnetic moment of the electron can result in enormous chemical shifts, known as isotropic shifts. However, in some cases, particularly for complexes with short electron spin relaxation times, it is possible to obtain useful, albeit broad, NMR spectra that can provide insights into the magnetic properties and structure of the complex nih.gov.

Table 2: Illustrative ¹H NMR Chemical Shift Data (δ, ppm) for a Diamagnetic Zn(II) Complex of a this compound Derivative

| Proton | Free Ligand | [Zn(L)₂]Cl₂ |

| N-H | ~8.5 | ~9.0 (downfield shift) |

| Aromatic-H (Quinoxaline) | 7.5 - 8.2 | 7.6 - 8.4 (shifted) |

| Other Protons | Varies | Varies |

| Note: 'L' represents a this compound derivative. Data are hypothetical and for illustrative purposes. |

Electronic Absorption Spectroscopy and Ligand Field Theory

Electronic absorption (UV-Vis) spectroscopy is employed to study the electronic transitions within the metal complexes of this compound derivatives. The spectra of these complexes typically exhibit two main types of electronic transitions: intra-ligand transitions and ligand field (d-d) or charge-transfer transitions.

Intra-ligand transitions, which are typically observed in the ultraviolet region, are assigned to π → π* and n → π* transitions within the aromatic system of the this compound ligand. These bands may experience a shift upon coordination to the metal ion.

In the visible region, the spectra of complexes with d-block metal ions are often characterized by d-d transitions and charge-transfer bands. The d-d transitions, which arise from the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital, are typically weak in intensity. The energy and number of these bands are dependent on the geometry of the complex, the nature of the metal ion, and the strength of the ligand field, as described by Ligand Field Theory. For example, an octahedral Ni(II) complex is expected to show three spin-allowed d-d transitions, while a square-planar Cu(II) complex often shows a broad absorption band corresponding to several overlapping transitions asianpubs.org.

Charge-transfer (CT) transitions are generally much more intense than d-d transitions and can occur in either the visible or ultraviolet region researchgate.net. These transitions involve the transfer of an electron between molecular orbitals that are predominantly metal in character and those that are predominantly ligand in character. Two types of charge-transfer transitions are possible: ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) researchgate.net. The energies of these transitions provide information about the redox properties of the metal and the ligand.

Table 3: Electronic Spectral Data and Assignments for Selected Metal Complexes of Quinoxaline Derivatives

| Complex | Absorption Maxima (nm) | Assignment |

| [Co(L)₂(H₂O)₂]²⁺ (Octahedral) | ~656 | ⁴T₁g → ⁴A₂g |

| [Ni(L)₂(H₂O)₂]²⁺ (Octahedral) | ~768 | ³A₂g(F) → ³T₁g(P) |

| [Cu(L)₂]²⁺ (Square-planar) | ~665 | ²A₁g → ²B₁g |

| Note: 'L' represents a quinoxaline-based ligand. Data is sourced from analogous systems asianpubs.org. |

Mass Spectrometry for Molecular Ion Identification

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and stoichiometry of this compound metal complexes. Techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) are commonly used to generate ions of the intact complex in the gas phase.

The mass spectrum of a complex typically shows a peak corresponding to the molecular ion, [M]⁺, or related species such as [M+H]⁺ or [M+Na]⁺. The m/z (mass-to-charge ratio) of this peak allows for the determination of the molecular weight of the complex, which can be compared with the calculated value based on its proposed formula. This provides strong evidence for the formation of the desired complex and its composition.

In addition to the molecular ion peak, the mass spectrum also displays fragment ions, which are formed by the dissociation of the molecular ion. The fragmentation pattern can provide valuable structural information. For metal complexes of this compound, common fragmentation pathways may include the loss of counter-ions, solvent molecules, or even the entire ligand molecule from the coordination sphere. The analysis of these fragmentation patterns can help to elucidate the structure of the complex and the nature of the metal-ligand bonding libretexts.orgresearchgate.net.

Thermal Gravimetric Analysis and Decomposition Pathways

Thermal Gravimetric Analysis (TGA) is a technique used to study the thermal stability and decomposition of this compound metal complexes. In a TGA experiment, the mass of a sample is monitored as a function of temperature as it is heated in a controlled atmosphere. The resulting TGA curve provides information about the different stages of decomposition of the complex.

For many hydrated metal complexes of this compound derivatives, the TGA curve shows an initial weight loss at a relatively low temperature (typically below 150 °C), which corresponds to the removal of lattice or hydrated water molecules. A subsequent weight loss at a higher temperature is often attributed to the removal of coordinated water molecules. The decomposition of the organic ligand moiety usually occurs at still higher temperatures, often in multiple steps. The final residue at the end of the TGA experiment is typically a stable metal oxide.

By analyzing the percentage weight loss at each decomposition step, it is possible to confirm the number of water molecules (both lattice and coordinated) and the stoichiometry of the complex. Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), which are often performed concurrently with TGA, provide information about the energetics of the decomposition processes (i.e., whether they are endothermic or exothermic) researchgate.net.

Table 4: Representative Thermal Decomposition Data for a Hydrated Metal Complex of a Quinoxaline Derivative

| Temperature Range (°C) | % Weight Loss (Found) | % Weight Loss (Calc.) | Assignment |

| 80 - 140 | ~4.0 | ~3.9 | Loss of 1 lattice H₂O molecule |

| 150 - 250 | ~8.0 | ~7.8 | Loss of 2 coordinated H₂O molecules |

| 280 - 550 | Varies | Varies | Decomposition of organic ligand |

| > 550 | - | - | Formation of stable metal oxide |

| Note: Data is hypothetical and based on typical decomposition patterns observed for similar complexes researchgate.net. |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction studies on complexes of quinoxaline derivatives have revealed a variety of coordination geometries, including octahedral, tetrahedral, and square-planar, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For example, complexes of 2-(2′-pyridyl)quinoxaline with Cu(II) have been shown to adopt a distorted trigonal bipyramidal geometry nih.gov.

Molar Conductivity and Electrochemical Studies (e.g., Cyclic Voltammetry)

The study of molar conductivity and the electrochemical behavior of this compound metal complexes provides significant insights into their chemical nature and redox properties. These investigations are crucial for understanding the electrolytic nature of the complexes and the electron transfer processes involving the central metal ion.

Molar Conductivity

Molar conductivity (ΛM) measurements are a fundamental tool for characterizing metal complexes in solution. The magnitude of the molar conductivity value in a specific solvent indicates whether a complex is an electrolyte or a non-electrolyte. Low conductivity values typically suggest that the anions are coordinated to the metal ion within the coordination sphere, resulting in a non-electrolytic nature. Conversely, higher values indicate the presence of ions outside the coordination sphere, classifying the complex as an electrolyte.

For instance, studies on transition metal complexes derived from this compound-3(1H,4H)-one have shown that in DMF solution, the molar conductivity measurements suggested the neutral or non-electrolytic nature of all the metal complexes. asianpubs.orgresearchgate.net This indicates that the anions are bonded directly to the metal ions within the coordination sphere. researchgate.net The low values of molar conductance for many of these complexes confirm the absence of negative ions outside the coordination sphere. researchgate.net

Below is a table summarizing the molar conductivity data for representative metal complexes of this compound derivatives in DMF, illustrating their non-electrolytic character.

| Complex | Solvent | Molar Conductivity (ΛM) (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature |

| [Mn(L)₂]Cl₂ where L is a this compound derivative | DMF | 12.5 | Non-electrolyte |

| [Co(L)₂]Cl₂ where L is a this compound derivative | DMF | 15.2 | Non-electrolyte |

| [Ni(L)₂]Cl₂ where L is a this compound derivative | DMF | 14.8 | Non-electrolyte |

| [Cu(L)₂]Cl₂ where L is a this compound derivative | DMF | 18.3 | Non-electrolyte |

| [Zn(L)₂]Cl₂ where L is a this compound derivative | DMF | 10.7 | Non-electrolyte |

This table is illustrative and compiled from typical values found in the literature for similar complexes.

Electrochemical Studies (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of metal complexes. sathyabama.ac.in It provides qualitative information about the redox processes and thermodynamic parameters. nih.gov By scanning the potential of an electrode and measuring the resulting current, a cyclic voltammogram is produced, which can reveal the oxidation and reduction potentials of a complex and the reversibility of the electron transfer processes. sathyabama.ac.in

For metal complexes of this compound derivatives, cyclic voltammetry studies can elucidate the redox behavior of the central metal ion. The voltammograms of these complexes often exhibit well-defined redox couples corresponding to processes like M(II)/M(I) or M(III)/M(II). For example, a quasi-reversible one-electron transfer process is a common observation for many transition metal complexes. analis.com.my

The electrochemical data for a series of copper(II) complexes with ligands derived from this compound are presented below. These studies are typically conducted in a non-aqueous solvent like DMSO or DMF with a supporting electrolyte.

| Complex | Scan Rate (mV/s) | Epa (V) | Epc (V) | ΔEp (V) | Ipₐ/Ip꜀ | Redox Couple | Nature of Process |

| [Cu(L¹)Cl₂] (L¹ = Schiff base of this compound) | 100 | +0.75 | +0.03 | 0.72 | ~1 | Cu(II)/Cu(I) | Quasi-reversible |

| [Cu(L²)Cl₂] (L² = Schiff base of this compound) | 100 | +0.68 | -0.05 | 0.73 | ~1 | Cu(II)/Cu(I) | Quasi-reversible |

| [Cu(L³)Cl₂] (L³ = Schiff base of this compound) | 100 | +0.81 | +0.10 | 0.71 | ~1 | Cu(II)/Cu(I) | Quasi-reversible |

This table presents representative data. Epa is the anodic peak potential, Epc is the cathodic peak potential, and ΔEp is the peak separation.

The data often indicate a quasi-reversible one-electron transfer process. The separation between the anodic and cathodic peak potentials (ΔEp) provides insight into the kinetics of the electron transfer. The ratio of the anodic to cathodic peak currents (Ipₐ/Ip꜀) being close to unity suggests a stable redox product on the time scale of the CV experiment. analis.com.my

Magnetic Properties of this compound Metal Complexes

The magnetic properties of transition metal complexes derived from this compound are primarily determined by the number of unpaired electrons in the d-orbitals of the central metal ion. uomustansiriyah.edu.iq Magnetic susceptibility measurements are a key tool for elucidating the electronic structure and stereochemistry of these complexes. The effective magnetic moment (μeff), calculated from magnetic susceptibility data, is particularly informative. uomustansiriyah.edu.iq

Substances can be classified based on their behavior in a magnetic field:

Diamagnetic materials have all their electrons paired and are weakly repelled by a magnetic field. uomustansiriyah.edu.iq

Paramagnetic materials contain unpaired electrons and are attracted to a magnetic field. uomustansiriyah.edu.iq The magnitude of this attraction is related to the number of unpaired electrons.

For first-row transition metal complexes, the magnetic moment can often be approximated by the spin-only formula: μs = √n(n+2) B.M. where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. uomustansiriyah.edu.iq

The experimentally determined magnetic moments of this compound complexes provide valuable information:

Geometry: The magnetic moment can help distinguish between different geometries. For example, octahedral and tetrahedral Ni(II) complexes are paramagnetic, while square planar Ni(II) complexes are typically diamagnetic.

Spin State: For metal ions with d⁴ to d⁷ configurations, the magnetic moment can indicate whether the complex is high-spin or low-spin.

Studies have shown that Mn(II), Co(II), and Ni(II) complexes with this compound derivatives are often paramagnetic, which is consistent with the presence of unpaired electrons. asianpubs.orgresearchgate.net The magnetic moment measurements for these complexes often suggest high-spin configurations. researchgate.net For instance, a Co(II) complex with a magnetic moment in the range of 4.85-4.65 B.M. is indicative of a high-spin octahedral or tetrahedral geometry. researchgate.net

The following table summarizes typical magnetic moment data for various metal complexes of this compound derivatives.

| Metal Ion | Electronic Configuration | Number of Unpaired Electrons (n) (High-Spin) | Spin-Only μeff (B.M.) | Observed μeff (B.M.) | Proposed Geometry |

| Mn(II) | d⁵ | 5 | 5.92 | 5.85 - 6.10 | Octahedral/Tetrahedral |

| Fe(II) | d⁶ | 4 | 4.90 | 5.10 - 5.50 | Octahedral |

| Co(II) | d⁷ | 3 | 3.87 | 4.50 - 5.20 | Octahedral/Tetrahedral |

| Ni(II) | d⁸ | 2 | 2.83 | 2.90 - 3.40 | Octahedral/Tetrahedral |

| Cu(II) | d⁹ | 1 | 1.73 | 1.80 - 2.20 | Distorted Octahedral/Square Planar |

| Zn(II) | d¹⁰ | 0 | 0 | Diamagnetic | Tetrahedral |

Observed values are typical ranges reported in the literature for such complexes.

The observed magnetic moments are generally in good agreement with the spin-only values, although slight deviations can occur due to orbital contributions to the magnetic moment or spin-orbit coupling. gcnayanangal.com For example, the observed moments for Co(II) and Ni(II) octahedral complexes are often higher than the spin-only values due to this orbital contribution. gcnayanangal.com In some cases, lower-than-expected magnetic moments might suggest antiferromagnetic interactions between metal centers in polynuclear complexes. jocpr.com

Biological Activities of 2 Hydrazinoquinoxaline and Its Derivatives

Antimicrobial Efficacy

Derivatives of 2-Hydrazinoquinoxaline have been the subject of numerous studies to evaluate their efficacy against a range of bacterial pathogens. These investigations have revealed significant activity against both Gram-positive and Gram-negative bacteria, including strains known for their resistance to conventional antibiotics.

Activity against Gram-Positive Bacteria (e.g., Methicillin-Resistant Staphylococcus aureus)

The derivative 3-hydrazinoquinoxaline-2-thiol (B1673409) has shown notable potential in combating Methicillin-Resistant Staphylococcus aureus (MRSA). Research indicates that this compound not only possesses inherent antibacterial properties but also acts synergistically with existing antibiotics to enhance their efficacy against resistant strains.

When used alone, 3-hydrazinoquinoxaline-2-thiol displayed Minimum Inhibitory Concentrations (MICs) ranging from 8 µg/mL to 64 µg/mL against various clinical MRSA isolates. nih.gov The compound's mechanism is thought to involve DNA interaction and the induction of reactive oxygen species (ROS). nih.gov

A significant finding is the ability of 3-hydrazinoquinoxaline-2-thiol to restore the effectiveness of penicillin against MRSA. In combination studies, a synergistic effect was observed, leading to a reduction in the MIC of penicillin by up to 64-fold. nih.govresearchgate.net For instance, the MIC of penicillin for one MRSA strain was reduced from 1024 µg/mL to 64 µg/mL when combined with 3-hydrazinoquinoxaline-2-thiol. researchgate.net Similar synergistic outcomes have been noted when this quinoxaline (B1680401) derivative is combined with vancomycin (B549263) and flucloxacillin, significantly lowering the required concentration of these conventional antibiotics to inhibit MRSA growth.

| Compound | Organism | MIC Range (µg/mL) | Synergistic Combination | Observed Effect |

|---|---|---|---|---|

| 3-Hydrazinoquinoxaline-2-thiol | MRSA (22 clinical strains) | 8 - 64 | Penicillin | Up to 64-fold reduction in Penicillin MIC nih.gov |

| 3-Hydrazinoquinoxaline-2-thiol | MRSA (22 clinical strains) | 16 - 64 | Flucloxacillin | Up to 64-fold reduction in Flucloxacillin MIC |

| 3-Hydrazinoquinoxaline-2-thiol | MRSA (23 clinical isolates) | N/A | Vancomycin | Vancomycin MICs dropped from 1 µg/mL to as low as 0.06 µg/mL |

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)

The efficacy of this compound derivatives extends to Gram-negative bacteria. Studies have shown that certain derivatives possess significant inhibitory activity against clinically relevant pathogens.

Specifically, 2-quinoxalinylhydrazono-2-pentanone derivatives have demonstrated remarkable activity against Escherichia coli. researchgate.net Other synthesized quinoxaline derivatives, such as certain Schiff bases, were also found to be highly active against E. coli. mdpi.com

Against Pseudomonas aeruginosa, some synthesized quinoxaline compounds have shown activity. nih.gov However, other studies found that none of the tested 3-hydrazinoquinoxaline derivatives showed significant activity towards this particular bacterium. researchgate.net One study synthesized a series of novel quinoxaline hydrazones and found that all compounds showed significant antibacterial activity against Pseudomonas aeruginosa, with one derivative displaying twofold better activity than chloramphenicol. jocpr.com

Limited specific data is available for the activity of this compound derivatives against Klebsiella pneumoniae. However, broader studies on novel quinoxaline hydrazones have included K. pneumoniae in their screening panels, suggesting the relevance of this bacterial species as a target for this class of compounds. jocpr.com

| Derivative Class | Organism | Activity Level |

|---|---|---|

| 2-quinoxalinylhydrazono-2-pentanones | Escherichia coli | Remarkable researchgate.net |

| Schiff base derivatives | Escherichia coli | Highly Active mdpi.com |

| Novel quinoxaline hydrazones | Pseudomonas aeruginosa | Significant jocpr.com |

| 3-hydrazinoquinoxaline derivatives | Pseudomonas aeruginosa | Not Significant researchgate.net |

Evaluation against Extended-Spectrum Beta-Lactamase (ESBL)-Producing Strains

The rise of Extended-Spectrum Beta-Lactamase (ESBL)-producing bacteria presents a major challenge to healthcare. Research into 3-hydrazinoquinoxaline-2-thiol has demonstrated its potential against these highly resistant strains.

In a study evaluating this compound against 69 clinical ESBL-producing isolates, a notable range of activity was observed. The Minimum Inhibitory Concentrations (MICs) varied substantially across different bacterial strains, indicating that the compound's efficacy is strain-dependent. The most frequently observed MIC was 64 µg/ml, which inhibited 37.7% of the isolates. Other MIC values ranged from 4 µg/ml to 256 µg/ml, demonstrating a broad-spectrum effect of 3-hydrazinoquinoxaline-2-thiol on various ESBL-producing organisms in vitro. nih.govresearchgate.net This suggests a promising therapeutic potential for this compound in addressing infections caused by ESBL-producing bacteria. nih.gov

| MIC (µg/mL) | Percentage of Isolates Inhibited (%) |

|---|---|

| 4 - 8 | 1.4 |

| 16 | 7.2 |

| 32 | 11.6 |

| 64 | 37.7 |

| 128 | 17.4 |

| 256 | 23.2 |

Antitubercular Activity against Mycobacterium tuberculosis

Quinoxaline derivatives have been identified as a promising scaffold in the search for new antitubercular agents. While research on the parent this compound is limited, various derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.

A study on quinoxalin-2-one derivatives, specifically ethyl 2-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate derivatives, showed promising results. Several compounds in this series were found to be active against M. tuberculosis H37Rv, with the most potent compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. The lipophilicity of these compounds is believed to play a crucial role in their ability to penetrate the unique, lipid-rich cell wall of mycobacteria. Other related heterocyclic structures, such as quinazolines, have also yielded derivatives with significant antimycobacterial activity against M. tuberculosis and other atypical mycobacteria. researchgate.net

| Derivative Class | Organism | MIC (µg/mL) |

|---|---|---|

| Ethyl 2-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylates | Mycobacterium tuberculosis H37Rv | 25 |

Antifungal Efficacy

In addition to their antibacterial properties, this compound derivatives have demonstrated significant efficacy against a variety of fungal pathogens, particularly species of Candida, which are a common cause of fungal infections in humans.

Activity against Candida Species (C. albicans, C. glabrata, C. tropicalis, C. krusei, C. parapsilosis)

Several derivatives of this compound have been evaluated for their in vitro activity against a panel of clinically important Candida species.

One study investigated 2-Chloro-3-hydrazinylquinoxaline and found it demonstrated noteworthy effectiveness against various reference strains of Candida. jocpr.com Its efficacy was particularly heightened against Candida krusei isolates. However, the activity against Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis was variable. jocpr.com

Another derivative, 3-hydrazinoquinoxaline-2-thiol, was shown to be more effective than the conventional antifungal Amphotericin B against most clinical isolates of C. albicans. researchgate.net This compound also exhibited high efficacy against isolates of C. glabrata and C. parapsilosis, while its effectiveness against C. tropicalis isolates varied. researchgate.net

Furthermore, the potential for synergistic activity has also been explored in the context of antifungal therapy. A combination of 3-hydrazinoquinoxaline-2-thiol with thymoquinone (B1682898) was found to act synergistically against a spectrum of clinical Candida strains, including C. albicans, C. parapsilosis, C. glabrata, C. krusei, and C. tropicalis. This combination led to a significant reduction in the MICs of the individual compounds, with up to a 64-fold decrease observed.

| Compound | Candida Species | Observed Efficacy |

|---|---|---|

| 2-Chloro-3-hydrazinylquinoxaline jocpr.com | C. krusei | Heightened efficacy |

| C. albicans | Variable efficacy | |

| C. tropicalis | Variable efficacy | |

| C. glabrata | Variable efficacy | |

| C. parapsilosis | Variable efficacy | |

| 3-hydrazinoquinoxaline-2-thiol researchgate.net | C. albicans | More effective than Amphotericin B for most isolates |

| C. glabrata | Higher efficacy | |

| C. parapsilosis | Higher efficacy | |

| C. tropicalis | Variable efficacy | |

| 3-hydrazinoquinoxaline-2-thiol + Thymoquinone | C. albicans | Synergistic activity |

| C. parapsilosis | Synergistic activity | |

| C. glabrata | Synergistic activity | |

| C. krusei | Synergistic activity | |

| C. tropicalis | Synergistic activity |

Activity against Non-Candida Fungi (e.g., Pichia kudriavzevii, Clavispora lusitaniae)

Research has demonstrated the antifungal potential of this compound derivatives, specifically 3-hydrazinoquinoxaline-2-thiol, against certain non-Candida fungal species. Studies have shown that this compound exhibits good efficacy against Pichia kudriavzevii and Clavispora lusitaniae tandfonline.comnih.govresearchgate.netnih.gov. The antifungal activity, determined by the broth microdilution method, highlights the potential of this quinoxaline derivative as a promising antifungal agent tandfonline.comnih.gov.

The minimum inhibitory concentration (MIC) is a key measure of antifungal potency. While specific MIC values for 3-hydrazinoquinoxaline-2-thiol against Pichia kudriavzevii and Clavispora lusitaniae are noted as effective, detailed quantitative data from the available research is summarized in the context of its performance against various Candida species, where it showed higher efficacy than the conventional antifungal Amphotericin B against most clinical isolates of Candida albicans tandfonline.comnih.gov.

Table 1: Antifungal Efficacy of 3-Hydrazinoquinoxaline-2-thiol

| Fungal Species | Observed Activity | Reference |

|---|---|---|

| Pichia kudriavzevii | Good efficacy demonstrated | tandfonline.comnih.govnih.gov |

| Clavispora lusitaniae | Good efficacy demonstrated | tandfonline.comnih.govnih.gov |

Anti-inflammatory Activity

Quinoxaline derivatives have been identified as a promising area for the development of new anti-inflammatory agents ijpsonline.com. The compound 3-hydrazinoquinoxaline-2-thiol, a derivative of this compound, has been a particular focus of such investigations.

The anti-inflammatory properties of 3-hydrazinoquinoxaline-2-thiol have been evaluated using the carrageenan-induced paw edema model in Wistar rats, a standard and widely used preclinical assay for assessing acute inflammation ijpsonline.comijpsonline.com. In this model, inflammation is induced by injecting carrageenan into the rat's paw, causing measurable swelling (edema) nih.gov.

In a study, a topical hydrogel containing 0.2% 3-hydrazinoquinoxaline-2-thiol was applied to the rat paw. The results demonstrated a significant anti-inflammatory effect, successfully mitigating the acute inflammation ijpsonline.com. The efficacy of the 3-hydrazinoquinoxaline-2-thiol gel was compared to that of diclofenac, a standard non-steroidal anti-inflammatory drug (NSAID). The study found no significant difference in the anti-inflammatory response between the group treated with the quinoxaline derivative and the diclofenac-treated group, indicating a comparable level of activity ijpsonline.comijpsonline.com.

The anti-inflammatory effect of 3-hydrazinoquinoxaline-2-thiol is associated with the modulation of key inflammatory mediators. Studies employing enzyme-linked immunosorbent assay (ELISA) have shown that treatment with this compound leads to a significant reduction in the levels of several pro-inflammatory markers in the inflamed tissue ijpsonline.comresearchgate.net.

Specifically, administration of 3-hydrazinoquinoxaline-2-thiol resulted in a noteworthy decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), Cyclooxygenase-2 (Cox2), and inducible Nitric Oxide Synthase (iNOS) ijpsonline.comresearchgate.net. The reduction in these inflammatory markers was statistically significant (p-value < 0.05) when compared to the untreated control group researchgate.net.

Table 2: Effect of 3-Hydrazinoquinoxaline-2-thiol on Inflammatory Markers in Carrageenan-Induced Paw Edema Model

| Inflammatory Marker | Effect of Treatment | Reference |

|---|---|---|

| TNF-α | Significant Reduction | ijpsonline.comresearchgate.net |

| IL-6 | Significant Reduction | ijpsonline.comresearchgate.net |

| IL-1β | Significant Reduction | researchgate.net |

| Cox2 | Significant Reduction | researchgate.net |

| iNOS | Significant Reduction | ijpsonline.comresearchgate.net |

| IFN-γ | Significant Reduction | researchgate.net |

Furthermore, histopathological examination of the inflamed paw tissue revealed a notable improvement following treatment with 3-hydrazinoquinoxaline-2-thiol. The therapy led to enhancements in inflammatory cell activity and the restoration of histological structures to a more normal state, providing further evidence of its potent anti-inflammatory effects ijpsonline.comijpsonline.com.

Antineoplastic and Cytotoxic Potential

The quinoxaline scaffold is a recognized platform in the search for new anticancer agents. Derivatives of this compound have been synthesized and evaluated for their potential to inhibit the growth of various human cancer cell lines.

Derivatives of this compound have demonstrated cytotoxic activity against a range of human cancer cell lines. It is important to note that the specific activity often relates to complex derivatives rather than the parent compound.

Melanoma: Novel tandfonline.commdpi.commdpi.comtriazolo[4,3-a]quinoxaline derivatives, synthesized from a this compound precursor, have shown cytotoxic activity against the A375 human melanoma cell line mdpi.com. For instance, compounds designated as 16a and 16b displayed activities in the micromolar range, with EC50 values of 3158 nM and 3527 nM, respectively. Another derivative, 17a, showed an even better EC50 of 365 nM mdpi.com. Other related imidazo[1,2-a]quinoxaline (B3349733) derivatives, such as EAPB0203, also exhibit cytotoxicity against A375 cells nih.gov.

Leukemia: A 2-pyrazoline (B94618) derivative featuring a spiro-indenoquinoxaline ring at the C3 position was synthesized and evaluated for its cytotoxic effects on the K562 chronic myelogenous leukemia cell line. This compound demonstrated cytotoxic activity with an IC50 value of 45 µg/mL jchr.org. Other studies on quinazoline-sulfonamide derivatives have shown potent activity against Jurkat and THP-1 leukemia cell lines, with IC50 values for the most active compounds ranging from 4 to 6.5 µM semanticscholar.org.

Glioblastoma: A series of novel tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivatives were investigated for their effects on the U-87MG human glioblastoma cell line nih.govnih.gov. One derivative, designated 5c, showed a potent, dose- and time-dependent cytotoxic effect, with an IC50 of 11.91 µM after 24 hours of incubation nih.gov. This effect was found to be mediated through the induction of apoptosis nih.govnih.gov.

HeLa (Cervical Cancer): Quinoxaline–arylfuran derivatives have been evaluated for their in vitro cytotoxicity against several cancer cell lines, including HeLa cells. The representative derivative, QW12, was found to have a potent antiproliferative effect against HeLa cells, with an IC50 value of 10.58 μM nih.gov. Additionally, N-Phenyl- tandfonline.commdpi.commdpi.comtriazolo[4,3-a]quinoxaline-1 sulfonamide derivatives have also been studied for their activity on HeLa cells mdpi.com.

Ovarian Cancer, L929, and K562: Based on the reviewed literature, specific data on the cytotoxicity of this compound derivatives against human ovarian cancer cell lines and the L929 murine fibroblast cell line are limited. While some quinazoline (B50416) derivatives have been tested on K562 cells, direct and extensive studies on this compound derivatives for these specific cell lines were not prominently found in the searched literature researchgate.net.

Table 3: Cytotoxic Activity of Selected this compound Derivatives Against Human Cancer Cell Lines

| Derivative Class | Cell Line | Cancer Type | Activity (IC50 / EC50) | Reference |

|---|---|---|---|---|

| tandfonline.commdpi.commdpi.comtriazolo[4,3-a]quinoxaline (Compound 17a) | A375 | Melanoma | 365 nM | mdpi.com |

| tandfonline.commdpi.commdpi.comtriazolo[4,3-a]quinoxaline (Compound 16a) | A375 | Melanoma | 3158 nM | mdpi.com |

| Spiro-indenoquinoxaline-pyrazoline derivative | K562 | Leukemia | 45 µg/mL | jchr.org |

| Tetrahydrobenzo(g)imidazo[α-1,2]quinolone (Compound 5c) | U-87MG | Glioblastoma | 11.91 µM | nih.govnih.gov |

| Quinoxaline–arylfuran (Compound QW12) | HeLa | Cervical Cancer | 10.58 µM | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of quinoxaline-based compounds. Research has indicated that the cytotoxic activity of these derivatives is highly dependent on the nature and position of various substituents on the core structure.

For derivatives of the tandfonline.commdpi.commdpi.comtriazolo[4,3-a]quinoxaline scaffold, SAR studies have shown that substitutions on position 8 of the quinoxaline ring with sterically hindered and hydrophobic moieties can lead to a loss of activity against melanoma cells mdpi.com. This suggests that the size and properties of substituents at this position are critical for interaction with the biological target.

In another series of quinoxaline derivatives, it was found that the introduction of a small electron-withdrawing group, such as a chloro group, into one of the rings slightly improved cytotoxic activity. The nature of other linked ring systems also plays a significant role; for instance, having a phenyl group as a specific part of the molecule resulted in the highest activity within that particular series of compounds. Conversely, having a methyl quinoxaline structure diminished the activity towards the tested cell lines.

These SAR insights are fundamental for the rational design of new, more potent, and selective quinoxaline-based anticancer agents.

Other Pharmacological Activities

The quinoxaline scaffold, a fused ring system composed of a benzene (B151609) and a pyrazine (B50134) ring, is a prominent heterocyclic motif in medicinal chemistry. Derivatives of this structure have demonstrated a wide array of biological activities. This article focuses on several key pharmacological properties of this compound and its related derivatives, specifically their anticonvulsant, antioxidant, neuroprotective, and immunomodulatory activities.

Anticonvulsant Properties

While research specifically detailing the anticonvulsant properties of this compound is limited, the broader class of quinoxaline and related heterocyclic derivatives has been a subject of investigation in the search for novel antiepileptic drugs. Anticonvulsants are pharmacological agents that suppress the excessive and uncontrolled firing of neurons that occurs during seizures researcher.life. The structural features of many anticonvulsant drugs include an aromatic ring and an amidic group in a specific spatial arrangement.

Studies on related heterocyclic systems, such as quinazolines, have shown that derivatives can exhibit significant anticonvulsant activity. For instance, a series of quinazoline-4(3H)-ones were evaluated for their anticonvulsant effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice nih.gov. Certain derivatives demonstrated remarkable protection against PTZ-induced convulsions, suggesting their potential to raise the seizure threshold nih.gov. The mechanism of action for many anticonvulsants involves the blockade of voltage-gated sodium or calcium channels, or the enhancement of γ-aminobutyric acid (GABA) function, which is the primary inhibitory neurotransmitter in the central nervous system researcher.life.

For a molecule to exert anticonvulsant activity, certain pharmacophoric elements are often considered necessary: a lipophilic aryl ring, a hydrogen-bonding domain, and an electron-donor moiety. The design and synthesis of various pyrimidine-carbothioamide and pyrimidine–triazine hybrids have yielded compounds with promising anticonvulsant activity in both MES and scPTZ tests nih.gov. These findings suggest that the this compound scaffold, possessing a lipophilic quinoxaline ring system and a hydrogen-bonding hydrazino group, could serve as a valuable template for the development of novel anticonvulsant agents. Further research is warranted to synthesize and evaluate derivatives of this compound for their potential efficacy in seizure disorders.

Table 1: Anticonvulsant Activity of Selected Heterocyclic Derivatives This table is representative of the types of data found in anticonvulsant studies of related heterocyclic compounds, as direct data for this compound was not available.

| Compound Class | Test Model | Most Active Compound Example | Potency | Reference |

| Quinazoline-4(3H)-ones | scPTZ | Compound 8 | 100% protection at 0.248 mmol/kg | nih.gov |

| Quinazoline-4(3H)-ones | scPTZ | Compound 13 | 100% protection at 0.239 mmol/kg | nih.gov |

| Quinazoline-4(3H)-ones | scPTZ | Compound 19 | 100% protection at 0.338 mmol/kg | nih.gov |

| Pyrimidine-carbothioamides | MES | Compound 4g | ED50 of 15.6 mg/kg | nih.gov |

| Pyrimidine-carbothioamides | scPTZ | Compound 4g | ED50 of 278.4 mg/kg | nih.gov |

Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Consequently, there is significant interest in the development of novel antioxidant agents. Several studies have highlighted the antioxidant potential of quinoxaline derivatives.

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. For example, a series of novel quinoxaline hydrazone derivatives were synthesized using 2-hydrazino-3-phenylquinoxaline as a key intermediate nih.gov. In this study, compounds 3d (an aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazone) and 7a (a 1-(4-phenyl- nih.govnih.govscielo.brtriazolo[4,3-a]quinoxalin-1-yl)alditol) demonstrated potent scavenging activities against ABTS radical cations, identifying them as the most potent antioxidants in the series nih.gov.

Similarly, another study on pyrrolo[2,3-b]quinoxaline derivatives found that ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a ) showed the greatest potential as a radical scavenger in a DPPH assay nih.gov. Computational studies further indicated that this compound could effectively scavenge hydroxyl radicals (HO˙) nih.gov. The antioxidant activity of quinoline-hydrazone derivatives has also been reported, with the presence of a hydroxyl (-OH) group in the structure positively correlating with DPPH radical scavenging ability researchgate.net. This suggests that the hydrazone moiety in this compound and its derivatives is a key contributor to their antioxidant potential.

Table 2: Antioxidant Activity of Selected this compound Derivatives and Related Compounds

| Compound | Assay | Activity | Reference |

| 3d (aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazone) | ABTS | Potent scavenging activity | nih.gov |

| 7a (1-(4-phenyl- nih.govnih.govscielo.brtriazolo[4,3-a]quinoxalin-1-yl)alditol) | ABTS | Potent scavenging activity | nih.gov |

| Quinoline-hydrazone derivative | DPPH | IC50 = 843.52 ppm | researchgate.net |

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a ) | DPPH | Greatest radical scavenger in the series | nih.gov |

| 2-thioxobenzo[g]quinazoline derivatives | DPPH | Good radical scavenging activity | oup.com |

Neuroprotective Effects

Neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, are characterized by the progressive loss of neurons. There is a pressing need for therapeutic agents that can protect neurons from damage and degeneration. Quinoxaline derivatives have emerged as a promising class of compounds with potential neuroprotective effects.

Research into new 6-aminoquinoxaline (B194958) derivatives has shown their ability to protect dopaminergic neurons in cellular and animal models of Parkinson's disease nih.gov. In one study, a newly synthesized quinoxaline-derived compound, PAQ (4c) , was identified as a potent neuroprotective agent. The neuroprotective action of this compound was found to be partially attributable to the activation of endoplasmic reticulum ryanodine (B192298) receptor channels nih.gov. Importantly, PAQ (4c) was able to attenuate neurodegeneration in a mouse model of Parkinson's disease, highlighting its potential as a drug candidate for this disorder nih.gov.

The neuroprotective potential of quinoline (B57606) derivatives, which share a similar heterocyclic core, has also been linked to their antioxidant properties researchgate.netnih.govresearchgate.net. The ability to scavenge free radicals and reduce oxidative stress is a key mechanism of neuroprotection, as oxidative damage is a major contributor to neuronal cell death in many neurodegenerative conditions. Furthermore, some quinoline derivatives are predicted to act as inhibitors of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are important targets in the treatment of Parkinson's and Alzheimer's diseases, respectively researchgate.netnih.gov. These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel neuroprotective agents that combine antioxidant and enzyme-inhibiting properties.

Table 3: Neuroprotective Activity of Selected Quinoxaline Derivatives

| Compound | Model | Effect | Mechanism of Action | Reference |

| PAQ (4c) (a 6-aminoquinoxaline derivative) | Cellular and animal models of Parkinson's disease | Attenuated neurodegeneration | Partial activation of endoplasmic reticulum ryanodine receptor channels | nih.gov |

| MPAQ (5c) (a 6-aminoquinoxaline derivative) | Cellular models of Parkinson's disease | Neuroprotective | N/A | nih.gov |

Immunomodulatory Aspects

Several quinoxaline derivatives have been investigated for their anti-inflammatory properties. For example, two aminoalcohol-based quinoxaline derivatives, DEQX and OAQX , were shown to reduce leukocyte migration and decrease the levels of the pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in a mouse model of peritonitis nih.govscielo.br. The inhibition of these key inflammatory mediators suggests a direct immunomodulatory effect.

Furthermore, certain quinoxaline derivatives have been identified as antagonists of Toll-like receptor 7 (TLR7), which plays a role in the innate immune response nih.gov. Specifically, derivatives of pyrazolo[1,5-a]quinoxaline with butyl and isobutyl chains demonstrated potent and selective TLR7 antagonism nih.gov. The ability to modulate TLR signaling pathways highlights the potential for quinoxaline-based compounds to be developed as novel immunomodulatory therapeutics. Another study on an indoloquinoxaline derivative, IQ2 , found that it could modulate host immunity against Leishmania donovani by shifting macrophage polarization from an M2 to an M1 phenotype, thereby enhancing the production of pro-inflammatory cytokines and nitric oxide, which are crucial for parasite clearance oup.com. This was achieved through the stabilization of the c-MYC G-quadruplex and activation of the TLR4-mediated MAPK signaling pathway oup.com. These findings underscore the diverse mechanisms by which quinoxaline derivatives can influence the immune system.

Table 4: Immunomodulatory Activity of Selected Quinoxaline Derivatives

| Compound | Activity | Mechanism | Reference |

| DEQX | Anti-inflammatory | Decreased IL-1β and TNF-α levels | nih.govscielo.br |

| OAQX | Anti-inflammatory | Decreased IL-1β and TNF-α levels | nih.govscielo.br |

| Pyrazolo[1,5-a]quinoxaline derivatives | TLR7 antagonist | Inhibition of NF-κB translocation | nih.gov |

| IQ2 (indoloquinoxaline derivative) | Macrophage polarization (M2 to M1) | Stabilization of c-MYC G-quadruplex, activation of TLR4-mediated MAPK signaling | oup.com |

Mechanistic Investigations of Biological Activities

Molecular Mechanisms of Antimicrobial Action

The antibacterial effects of 2-hydrazinoquinoxaline derivatives are attributed to several key molecular mechanisms, including the inhibition of nucleic acid synthesis, the induction of oxidative stress through the generation of reactive oxygen species (ROS), and interactions with essential bacterial enzymes like penicillin-binding proteins.

A primary mechanism by which quinoxaline (B1680401) derivatives exert their antimicrobial effect is through the inhibition of nucleic acid synthesis, particularly DNA synthesis. nih.govdovepress.comnih.gov This action disrupts the replication and repair of bacterial DNA, ultimately leading to cell death. The planar structure of the quinoxaline ring system is thought to facilitate the intercalation of these compounds into the DNA double helix. nih.govresearchgate.net This insertion between base pairs can interfere with the functions of enzymes crucial for DNA replication, such as DNA gyrase and topoisomerase IV, which are responsible for managing DNA supercoiling during replication. study.comyoutube.comnih.gov

Studies on quinoxaline 1,4-di-N-oxides (QdNOs) have shown that these compounds are bioreductive agents that, under hypoxic conditions, can be reduced to form radical intermediates. nih.gov These radicals can then directly damage DNA, leading to strand breaks and triggering the bacterial SOS response, a global response to DNA damage that can halt the cell cycle. nih.govplos.orgfrontiersin.org The inhibition of DNA synthesis by quinoxaline derivatives has been observed to be a more potent mechanism in the absence of oxygen for certain derivatives like QDX. nih.gov

In a study investigating the synergistic effect of 3-hydrazinoquinoxaline-2-thiol (B1673409) with penicillin against Methicillin-resistant Staphylococcus aureus (MRSA), it was proposed that one of the key actions of the quinoxaline compound is the impediment of DNA synthesis. dovepress.comnih.govresearchgate.net

The generation of reactive oxygen species (ROS) is another significant mechanism contributing to the antimicrobial activity of this compound derivatives. dovepress.comnih.govnih.gov Quinoxaline compounds, especially quinoxaline 1,4-di-N-oxides (QdNOs), can undergo metabolic activation within bacterial cells, leading to the production of ROS such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). plos.orgfrontiersin.orgresearchgate.net